

An In-depth Technical Guide to the Solubility of Dimethylmalononitrile in Organic Solvents

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Compound of Interest

Compound Name: Dimethylmalononitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **dimethylmalononitrile**, a key building block in organic synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility based on its chemical properties. Furthermore, it provides a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of Dimethylmalononitrile

A foundational understanding of **dimethylmalononitrile**'s physical and chemical properties is crucial for predicting its solubility behavior.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 7321-55-3 | [1][2][3] |
| Molecular Formula | C ₅ H ₆ N ₂ | [3][4] |
| Molecular Weight | 94.11 g/mol | [3][4] |
| Melting Point | 31-33 °C | [1][2] |
| Boiling Point | 120 °C at 33 mmHg | [1][2] |
| Appearance | White to light yellow powder or lump | [1] |
| Structure | (CH ₃) ₂ C(CN) ₂ | |

Dimethylmalononitrile is a relatively small molecule with two polar nitrile (-C≡N) groups. The presence of these nitrile groups, with their strong dipole moments, imparts a significant degree of polarity to the molecule.[5] This polarity is a key determinant of its solubility in various organic solvents.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of **dimethylmalononitrile** suggests it will be more soluble in polar organic solvents and less soluble in nonpolar organic solvents.[6] The lone pair of electrons on the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[5]

The following table provides a qualitative prediction of the solubility of **dimethylmalononitrile** in various classes of organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |
|-------------------------|---|---------------------|--|
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrile groups and have high polarity. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | High polarity allows for strong dipole-dipole interactions with dimethylmalononitrile. |
| Slightly Polar Solvents | Ethyl Acetate, Dichloromethane | Moderate to Low | Lower polarity compared to the above classes, leading to weaker interactions. |
| Nonpolar Solvents | Toluene, Hexane, Cyclohexane | Low to Insoluble | Lack of polarity results in weak intermolecular forces with the polar dimethylmalononitrile. |

It is important to note that while these are educated predictions, empirical determination is necessary for quantitative and precise solubility data.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol describes a static equilibrium method, which is a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of **dimethylmalononitrile** in a selected organic solvent at a specific temperature.

Materials:

- **Dimethylmalononitrile** (high purity)[\[4\]](#)

- Selected organic solvent (analytical grade)
- Analytical balance
- Vials with tight-fitting caps
- Constant temperature bath or incubator
- Vortex mixer or magnetic stirrer
- Centrifuge (optional)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Volumetric flasks
- Spectrophotometer (if using UV-Vis) or gravimetric analysis equipment (evaporating dish, oven)

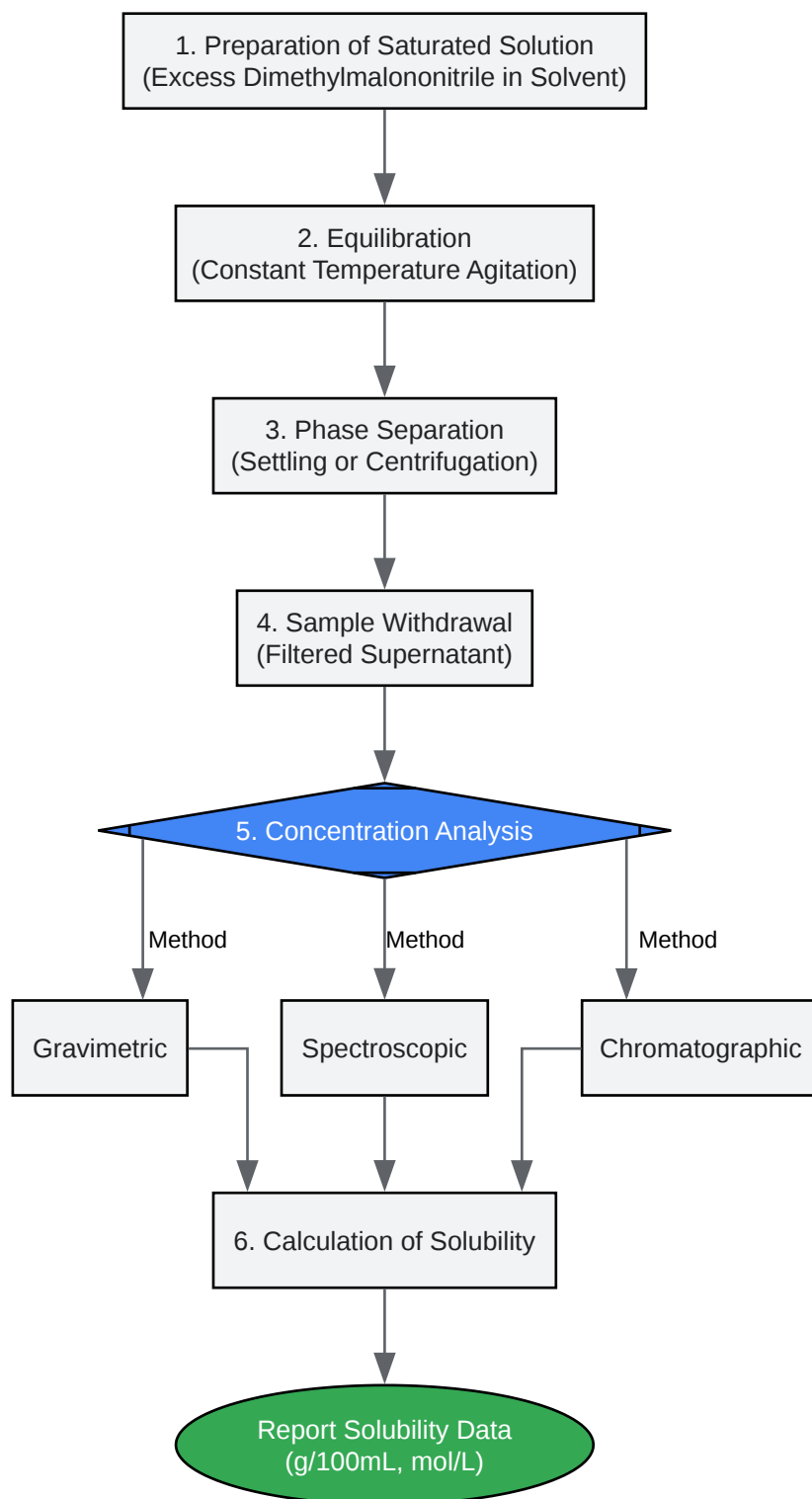
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **dimethylmalononitrile** to a series of vials.
 - Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial. The presence of undissolved solid is necessary to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:

- Allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.
- Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
- Sample Withdrawal and Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.
 - Dilute the withdrawn sample with a known volume of the solvent in a volumetric flask.
 - Analyze the concentration of **dimethylmalononitrile** in the diluted sample. This can be done via:
 - Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
 - Spectroscopic Analysis (e.g., UV-Vis): If **dimethylmalononitrile** has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.
 - Chromatographic Analysis (e.g., HPLC): Use a calibrated HPLC method to determine the concentration.
- Calculation of Solubility:
 - Calculate the concentration of **dimethylmalononitrile** in the saturated solution based on the analytical results and the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.



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Caption: Workflow for Determining the Solubility of **Dimethylmalononitrile**.

Conclusion

While a comprehensive database of quantitative solubility data for **dimethylmalononitrile** in organic solvents is not readily available, its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This information is critical for researchers and professionals in organic synthesis and drug development to effectively utilize **dimethylmalononitrile** in their work.

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References

- 1. DIMETHYLMALONONITRILE CAS#: 7321-55-3 [m.chemicalbook.com]
- 2. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
- 3. 2,2-Dimethylpropanedinitrile | C₅H₆N₂ | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
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